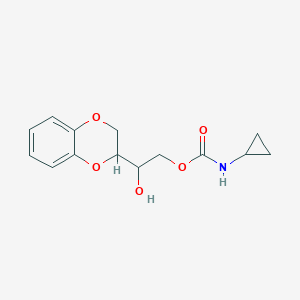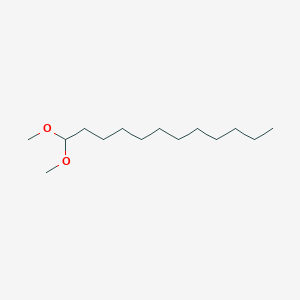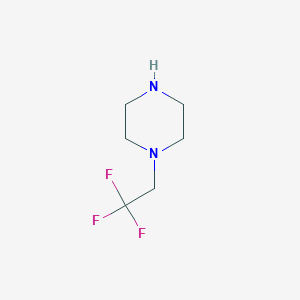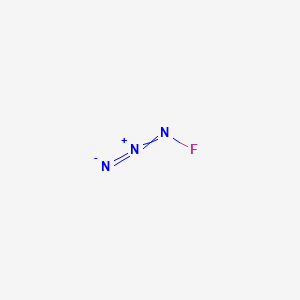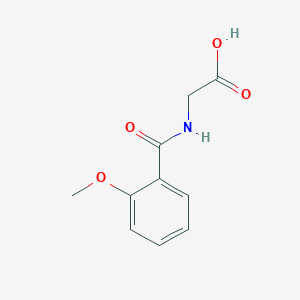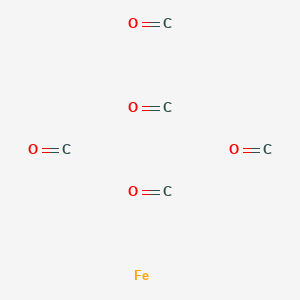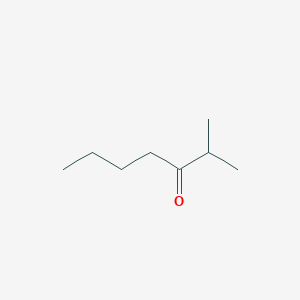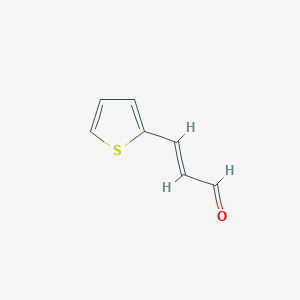
3-(2-Thienyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thienyl)acrylaldehyde typically involves the condensation of thiophene-2-carboxaldehyde with acetaldehyde under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as distillation or recrystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Thienyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 3-(2-Thienyl)acrylic acid.
Reduction: 3-(2-Thienyl)acryl alcohol.
Substitution: 2-bromo-3-(2-thienyl)acrylaldehyde.
Applications De Recherche Scientifique
3-(2-Thienyl)acrylaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of thiophene-based polymers.
Biology: It serves as a probe in studying the interactions of thiophene derivatives with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is utilized in the production of organic semiconductors and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(2-Thienyl)acrylaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Thiopheneacrolein: Similar structure but with different substitution patterns on the thiophene ring.
3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Contains a benzodioxole ring instead of a thiophene ring.
Uniqueness: 3-(2-Thienyl)acrylaldehyde is unique due to the presence of both the thiophene ring and the acrylaldehyde group, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
14756-03-7 |
|---|---|
Formule moléculaire |
C7H6OS |
Poids moléculaire |
138.19 g/mol |
Nom IUPAC |
3-thiophen-2-ylprop-2-enal |
InChI |
InChI=1S/C7H6OS/c8-5-1-3-7-4-2-6-9-7/h1-6H |
Clé InChI |
IEAUKTACQUVNLS-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C=CC=O |
SMILES isomérique |
C1=CSC(=C1)/C=C/C=O |
SMILES canonique |
C1=CSC(=C1)C=CC=O |
Key on ui other cas no. |
14756-03-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


